molecular formula C8H11NO B13659230 3,4,5-Trimethylpyridin-2(1H)-one

3,4,5-Trimethylpyridin-2(1H)-one

Cat. No.: B13659230
M. Wt: 137.18 g/mol
InChI Key: FMEVFGTWMDXYQC-UHFFFAOYSA-N
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Description

3,4,5-Trimethylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of three methyl groups at the 3rd, 4th, and 5th positions, and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylpyridin-2(1H)-one typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4,5-trimethylpyridine with an oxidizing agent to introduce the keto group at the 2nd position. The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyridines.

Scientific Research Applications

3,4,5-Trimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2nd position plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethylpyridine: Lacks the keto group, making it less reactive in certain chemical reactions.

    2,3,5-Trimethylpyridin-4-one: Has a different arrangement of methyl and keto groups, leading to distinct chemical properties.

    3,5-Dimethylpyridin-2(1H)-one: Contains fewer methyl groups, affecting its reactivity and applications.

Uniqueness

3,4,5-Trimethylpyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3,4,5-trimethyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-5-4-9-8(10)7(3)6(5)2/h4H,1-3H3,(H,9,10)

InChI Key

FMEVFGTWMDXYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1C)C

Origin of Product

United States

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